molecular formula C15H24O2 B1235053 Sirenin

Sirenin

Cat. No. B1235053
M. Wt: 236.35 g/mol
InChI Key: BOEUJLMNWCJKHN-KSMMAEIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirenin is a sesquiterpenoid.

Scientific Research Applications

Chemotactic Properties

Sirenin, primarily identified in the water mold Allomyces, is known for its chemotactic properties, particularly in attracting male gametes. Its role as a chemotactic sexual hormone was first identified by Machlis (1958) in his study, "A Procedure for the Purification of Sirenin" (Machlis, 1958). Further research by Machlis (1973) on "The chemotactic activity of various sirenins and analogues and the uptake of sirenin by the sperm of allomyces" revealed that only l-sirenin is active in attracting the sperm of Allomyces, demonstrating specificity in its chemotactic function (Machlis, 1973).

Structural Analogs and Bioactivity

The study "Effects of Analogs of the Fungal Sexual Pheromone Sirenin on Male Gamete Motility in Allomyces macrogynus" by Pommerville et al. (1988) explored various structural analogs of sirenin, identifying a synthetic analog with activity similar to the natural pheromone. This demonstrates the potential for synthetic replication and modification of sirenin for research purposes (Pommerville, Strickland, Romo & Harding, 1988).

Synthesis and Structural Analysis

Gant, Noe, and Corey (1995) in "The first enantioselective synthesis of the chemotactic factor sirenin by an intramolecular [2 + 1] cyclization using a new chiral catalyst" developed a highly enantioselective synthesis of sirenin. This synthesis contributes to the understanding of sirenin's structure and potential for laboratory production (Gant, Noe & Corey, 1995).

Historical Context and Discovery

The historical context of sirenin's discovery is detailed by Carlile (1996) in "The discovery of fungal sex hormones: I. sirenin". This paper outlines the process of discovering, purifying, and determining the structure of sirenin, emphasizing its significance in fungal biology (Carlile, 1996).

Pheromone Interactions and Cellular Communication

Pommerville, Strickland, and Harding (2005) in their study on "Pheromone interactions and ionic communication in gametes of aquatic fungus Allomyces macrogynus" revealed how sirenin influences cellular processes like calcium influx, demonstrating its role in cellular communication and response mechanisms (Pommerville, Strickland & Harding, 2005).

properties

Product Name

Sirenin

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(E)-5-[(1R,6S,7R)-3-(hydroxymethyl)-7-methyl-7-bicyclo[4.1.0]hept-2-enyl]-2-methylpent-2-en-1-ol

InChI

InChI=1S/C15H24O2/c1-11(9-16)4-3-7-15(2)13-6-5-12(10-17)8-14(13)15/h4,8,13-14,16-17H,3,5-7,9-10H2,1-2H3/b11-4+/t13-,14+,15+/m0/s1

InChI Key

BOEUJLMNWCJKHN-KSMMAEIZSA-N

Isomeric SMILES

C/C(=C\CC[C@@]1([C@@H]2[C@H]1C=C(CC2)CO)C)/CO

SMILES

CC(=CCCC1(C2C1C=C(CC2)CO)C)CO

Canonical SMILES

CC(=CCCC1(C2C1C=C(CC2)CO)C)CO

synonyms

sirenin (Allomyces)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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